molecular formula C8H6NNaO4 B1315272 Sodium 4-Nitrophenylacetate CAS No. 7063-24-3

Sodium 4-Nitrophenylacetate

Cat. No.: B1315272
CAS No.: 7063-24-3
M. Wt: 203.13 g/mol
InChI Key: ZHBWMCGLXGDFAV-UHFFFAOYSA-M
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Preparation Methods

Sodium 4-Nitrophenylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Sodium 4-Nitrophenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium 4-Nitrophenylacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-Nitrophenylacetate involves its interaction with specific molecular targets. In enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, releasing 4-nitrophenol, which can be measured spectrophotometrically. This allows researchers to study enzyme activity and kinetics . The molecular targets and pathways involved depend on the specific application and the enzyme being studied.

Comparison with Similar Compounds

Sodium 4-Nitrophenylacetate can be compared with other similar compounds, such as:

    4-Nitrophenylacetic acid: The parent acid form of this compound.

    4-Nitrophenol: A related compound that is often used as a reference in enzyme assays.

    4-Aminophenylacetate: The reduced form of this compound.

This compound is unique in its solubility properties and its use as a substrate in enzyme assays, making it a valuable tool in biochemical research .

Properties

IUPAC Name

sodium;2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBWMCGLXGDFAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506508
Record name Sodium (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-24-3
Record name Sodium (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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